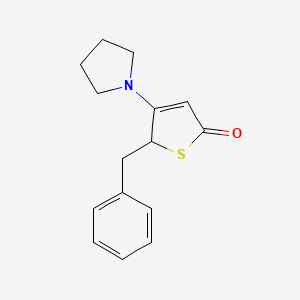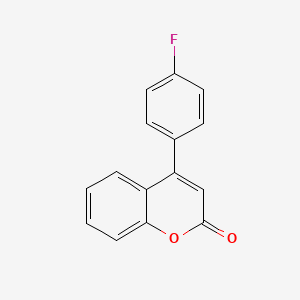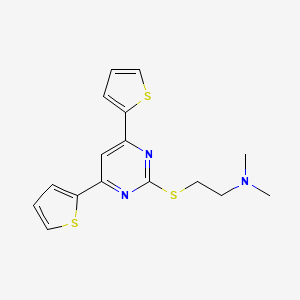
Bis(trimethylsilyl) 3-methylbenzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyl) 3-methylbenzene-1,2-dicarboxylate is an organosilicon compound that features a benzene ring substituted with two trimethylsilyl groups and two ester groups. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylsilyl) 3-methylbenzene-1,2-dicarboxylate typically involves the esterification of 3-methylbenzene-1,2-dicarboxylic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification reactions using optimized conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trimethylsilyl) 3-methylbenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxyl group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Substitution: Reagents like halides or alcohols in the presence of a catalyst can facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
Hydrolysis: 3-methylbenzene-1,2-dicarboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-carboxybenzene-1,2-dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl) 3-methylbenzene-1,2-dicarboxylate has several applications in scientific research:
Materials Science: Employed in the preparation of silicon-containing polymers and materials.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of bis(trimethylsilyl) 3-methylbenzene-1,2-dicarboxylate involves the reactivity of the trimethylsilyl groups and ester functionalities The trimethylsilyl groups can act as protecting groups for hydroxyl or carboxyl groups, preventing unwanted reactions during synthesis
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(trimethylsilyl) pyridine-2,3-dicarboxylate
- Bis(trimethylsilyl) pyridine-3,4-dicarboxylate
- 1,4-Bis(trimethylsilyl)benzene
Uniqueness
Bis(trimethylsilyl) 3-methylbenzene-1,2-dicarboxylate is unique due to the presence of both trimethylsilyl and ester groups on a benzene ring, which provides a combination of reactivity and stability. This makes it a versatile compound for various synthetic applications and material science research.
Eigenschaften
| 116381-12-5 | |
Molekularformel |
C15H24O4Si2 |
Molekulargewicht |
324.52 g/mol |
IUPAC-Name |
bis(trimethylsilyl) 3-methylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C15H24O4Si2/c1-11-9-8-10-12(14(16)18-20(2,3)4)13(11)15(17)19-21(5,6)7/h8-10H,1-7H3 |
InChI-Schlüssel |
LQTHGWXYMMBQSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)





![Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)-](/img/structure/B14301965.png)
